molecular formula C8H4F4O B125124 2-Fluoro-5-(trifluoromethyl)benzaldehyde CAS No. 146137-78-2

2-Fluoro-5-(trifluoromethyl)benzaldehyde

Cat. No. B125124
M. Wt: 192.11 g/mol
InChI Key: IDLNLGMUINCSGS-UHFFFAOYSA-N
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Patent
US07732477B2

Procedure details

Using 4.28 g (22.3 mmol) of 2-fluoro-5-trifluoromethylbenzaldehyde, 1.34 g (33.4 mmol) of sodium hydride (60% pure) and 2.6 g (24.5 mmol) of methyl mercaptoacetate, 4.93 g (80.0% of theory) of the title compound are obtained.
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
1.34 g
Type
reactant
Reaction Step Two
Quantity
2.6 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=1[CH:4]=O.[H-].[Na+].[SH:16][CH2:17][C:18]([O:20][CH3:21])=[O:19]>>[CH3:21][O:20][C:18]([C:17]1[S:16][C:2]2[CH:9]=[CH:8][C:7]([C:10]([F:13])([F:12])[F:11])=[CH:6][C:3]=2[CH:4]=1)=[O:19] |f:1.2|

Inputs

Step One
Name
Quantity
4.28 g
Type
reactant
Smiles
FC1=C(C=O)C=C(C=C1)C(F)(F)F
Step Two
Name
Quantity
1.34 g
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
Quantity
2.6 g
Type
reactant
Smiles
SCC(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)C=1SC2=C(C1)C=C(C=C2)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.